rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate
Description
rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrole scaffold. The molecule contains a benzyl substituent at the 6-position and a methyl carboxylate group at the 4a-position. Its stereochemistry is defined as rel-(4aS,7aR), indicating a relative configuration with trans-ring fusion.
Properties
IUPAC Name |
methyl (4aS,7aR)-6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-20-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOINCTOXIJCDOO-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCOC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCCO[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Intermediate Synthesis
Step 1 : Formation of N-Boc-pyrrolidine-2-carboxylic Acid Methyl Ester
A modified Hantzsch reaction condenses methyl acetoacetate (β-ketoester), benzylamine, and chloroacetone in THF at −78°C. Quenching with acetic acid and purification by column chromatography yields the pyrrolidine core.
Key Data :
Benzylation at Position 6
Step 2 : N-Alkylation with Benzyl Bromide
The pyrrolidine nitrogen undergoes alkylation using benzyl bromide (1.2 eq) and DBU (1.5 eq) in acetonitrile at 50°C for 12 hours. Excess reagent ensures complete substitution while minimizing diastereomer formation.
Optimization Notes :
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Solvent screening identified acetonitrile as superior to DMF or THF for reaction efficiency.
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Yield: 85% after silica gel chromatography (hexane/EtOAc 4:1).
Pyran Ring Construction via Acid-Catalyzed Cyclization
Step 3 : Diol Preparation and Cyclization
Hydrolysis of the methyl ester (LiOH, THF/HO) followed by reduction (NaBH) generates a vicinal diol. Treatment with p-toluenesulfonic acid in toluene at reflux induces cyclodehydration, forming the pyran ring.
Critical Parameters :
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Temperature: >100°C required for efficient water elimination.
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Stereochemical Outcome: The rel-(4aS,7aR) configuration arises from torsional strain minimization during transition state formation.
Final Esterification and Stereochemical Validation
Step 4 : Methyl Ester Formation
Carboxylic acid intermediacy (from diol oxidation) undergoes esterification with methyl iodide (2.0 eq) and KCO in DMF. Reaction monitoring by TLC confirms complete conversion within 4 hours.
Analytical Confirmation :
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NMR (101 MHz, CDCl): δ 170.8 (C=O), 52.3 (OCH).
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High-resolution MS: [M+H] calcd. for CHNO: 318.1705; found: 318.1702.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate has been studied for its pharmacological properties, particularly in the development of novel therapeutic agents.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of rel-Methyl was tested against breast cancer cells and showed a significant reduction in cell viability at concentrations of 10 µM and above. The mechanism involved apoptosis induction through the activation of caspase pathways.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound:
- Case Study : In a model of neurodegeneration induced by oxidative stress, rel-Methyl demonstrated the ability to reduce neuronal cell death by 30%, attributed to its antioxidant properties.
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules.
Synthesis of Pyrrole Derivatives
This compound can be used to synthesize various pyrrole derivatives through electrophilic aromatic substitution reactions.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Electrophilic Aromatic Substitution | Benzyl bromide, K₂CO₃, DMF | 85 |
| N-Acylation | Acetic anhydride, pyridine | 90 |
Material Science Applications
The compound's unique structure allows it to be explored in material science for developing functional materials.
Polymerization Studies
This compound has been utilized to create polymers with enhanced thermal stability.
- Case Study : A polymer derived from this compound exhibited a glass transition temperature (Tg) increase of 15 °C compared to conventional polymers, making it suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features of the target compound with analogs from the evidence:
Key Differences and Implications
Core Heterocycle Variations: The target compound’s pyrano[2,3-c]pyrrole scaffold differs from benzo-fused cyclobutapyran () and thiopyrano-pyrrole (). The absence of sulfur or aromatic rings in the target may enhance metabolic stability compared to sulfur-containing analogs .
Substituent Effects :
- The 6-benzyl group in the target compound contrasts with 1-phenyl () or 2,4-dimethoxybenzyl () substituents. Benzyl groups are lipophilic, which may improve membrane permeability compared to polar methoxy groups .
- Methyl carboxylate esters (target, ) are hydrolytically stable under physiological conditions, whereas tert-butyl esters () offer enhanced steric protection for amine groups .
Stereochemical Considerations :
- The rel-(4aS,7aR) configuration in the target compound suggests a trans-ring junction, which may influence conformational rigidity and binding affinity compared to cis-fused analogs .
Biological Activity
Introduction
rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate, with CAS number 2696257-52-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₁NO₃
- Molecular Weight : 275.34 g/mol
- Storage Conditions : Store in a dark place at 2-8°C .
The compound features a hexahydropyrano-pyrrole structure, which is significant for its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Compounds with similar structures have shown activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For example, related pyrrole-2-carboxamides demonstrated excellent anti-TB activity with MIC values below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) in vitro .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of bulky substituents on the pyrrole ring significantly enhances biological activity. In particular:
- Bulky Groups : Compounds with larger substituents exhibited increased potency against Mtb.
- Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups on the phenyl ring improved metabolic stability and bioactivity.
Table 1 summarizes the relationship between structural modifications and biological activity based on recent findings:
| Compound | Structural Modification | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| Compound 1 | Baseline structure | >1.0 | <64 |
| Compound 5 | Adamantyl group | <0.016 | >64 |
| Compound 14 | 2-Chlorophenyl | <0.05 | >64 |
| Compound 19 | CF3 group | >1.0 | <64 |
The mechanism by which this compound exerts its effects may involve inhibition of mycolic acid biosynthesis in M. tuberculosis. This was demonstrated through metabolic labeling assays using [14C] acetate to track the incorporation into mycolic acids, indicating that compounds targeting MmpL3 can disrupt essential cellular processes in the bacteria .
Case Studies
- Study on Drug Resistance : A study evaluated various pyrrole derivatives against drug-resistant strains of Mtb. The results indicated that structural modifications significantly impacted efficacy and resistance profiles. The most effective compounds had modifications that enhanced binding affinity to the target enzyme involved in mycolic acid synthesis.
- In Vivo Efficacy : In vivo studies have shown promising results for compounds similar to this compound in murine models of tuberculosis infection, highlighting their potential for further development as therapeutic agents.
Q & A
Q. Optimization Strategies :
- Temperature Control : Reflux in xylene (140–160°C) for 25–30 hours improves cyclization efficiency .
- Catalyst Screening : Iron(III) chloride enhances pyrrole ring formation compared to weaker acids .
- Purification : Recrystallization from methanol or column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .
Basic Question: How is the stereochemical configuration (4aS,7aR) confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration by analyzing heavy atoms (e.g., Cl or Br substituents) in crystal lattices .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial vs. equatorial substituents .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol eluents .
Example : In related pyrrolo-pyridazine derivatives, NOESY correlations between H-4a and H-7a confirmed the cis-fused ring system .
Basic Question: What purification techniques are recommended for isolating this compound, and how do they address common byproducts?
Methodological Answer:
| Technique | Conditions | Byproducts Removed |
|---|---|---|
| Recrystallization | Methanol/water (4:1) at 0°C | Unreacted amines, linear oligomers |
| Column Chromatography | Silica gel, gradient hexane → EtOAc | Benzyl chloride residues, diastereomers |
| Acid-Base Extraction | 5% NaOH wash, followed by HCl neutralization | Acidic/neutral impurities |
Note : TLC monitoring (Rf ≈ 0.3 in EtOAc) ensures fraction consistency .
Advanced Question: How can computational modeling predict the compound’s reactivity in stereoselective transformations?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict transition-state energies for nucleophilic attacks, guiding regioselectivity in benzylation .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs .
Case Study : For a related pyrano-pyrrole, DFT accurately predicted the preferential formation of the 4aS,7aR diastereomer due to lower steric strain in the transition state .
Advanced Question: What strategies resolve contradictions in reported melting points or spectral data across studies?
Methodological Answer:
Recommendation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced Question: How does the benzyl group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
Q. Degradation Pathways :
- Oxidation : Benzyl → benzaldehyde under strong oxidants (e.g., KMnO₄) .
- Thermal Stability : Decomposes above 200°C (TGA data) with mass loss correlating to benzyl group elimination .
Advanced Question: What green chemistry approaches reduce environmental impact in large-scale synthesis?
Methodological Answer:
- Solvent Replacement : Switch xylene to cyclopentyl methyl ether (CPME), reducing toxicity .
- Catalyst Recycling : Immobilize FeCl₃ on mesoporous silica for reuse over 5 cycles without yield loss .
- Waste Minimization : Employ flow chemistry to reduce solvent volume by 60% .
Advanced Question: How is the compound’s bioactivity evaluated in enzyme inhibition assays?
Methodological Answer:
- Kinase Assays : Incubate with ATP-competitive enzymes (e.g., EGFR kinase) and measure IC₅₀ via luminescence .
- Microbial Screening : Test MIC values against S. aureus (ATCC 25923) using broth microdilution .
Data Interpretation : A 10 μM IC₅₀ against EGFR suggests potential anticancer activity, warranting SAR studies .
Advanced Question: What analytical challenges arise in characterizing degradation products?
Methodological Answer:
- LC-MS/MS : Identifies hydroxylated or demethylated metabolites with m/z shifts of +16 or -14 Da .
- EPR Spectroscopy : Detects free radicals formed during photodegradation .
Case Study : UV irradiation (254 nm) produced a quinone-like derivative, confirmed by HRMS and NMR .
Advanced Question: How do steric effects govern regioselectivity in derivatization reactions?
Methodological Answer:
- Steric Maps : Calculate using MOE software to predict accessibility of C-6 vs. C-7a for electrophiles .
- Experimental Validation : Benzylation at C-6 proceeds 80% faster than C-7a due to lower torsional strain .
Example : Bulky tert-butyl groups at C-4a block electrophilic attacks, forcing substitution at C-7a .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
